methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans
Description
This compound features a trans-configured cyclobutyl ring substituted with a tert-butoxycarbonyl (Boc)-protected amine and a methyl 1,2,3-triazole-4-carboxylate moiety. The trans stereochemistry at the 1R,3R positions imposes distinct spatial constraints, influencing molecular interactions and stability. The Boc group enhances solubility and protects the amine during synthetic processes, while the triazole-carboxylate structure is common in bioactive molecules and coordination chemistry .
Properties
Molecular Formula |
C13H20N4O4 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
methyl 1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]triazole-4-carboxylate |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(19)14-8-5-9(6-8)17-7-10(15-16-17)11(18)20-4/h7-9H,5-6H2,1-4H3,(H,14,19) |
InChI Key |
KBTNMBBOEBTEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N2C=C(N=N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:
Formation of the Cyclobutyl Group: The cyclobutyl group is synthesized through cyclization reactions, often involving the use of strong bases or catalysts.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, commonly using azides and alkynes under copper-catalyzed conditions (CuAAC).
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group. This method offers advantages in terms of scalability, safety, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the triazole ring or the ester group, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials and as a building block for various industrial chemicals
Mechanism of Action
The mechanism of action of methyl 1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine group that can further interact with biological targets .
Comparison with Similar Compounds
Structural Analogues: Cyclobutyl vs. Cyclohexyl/Cyclopentyl Derivatives
1-[(3-{[(tert-Butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (EN300-339363)
- Key Differences : Cyclobutylmethyl substitution vs. direct trans-cyclobutyl attachment.
- Data: No explicit yield or melting point reported, but structural flexibility suggests varied reactivity.
Methyl (1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylate (CAS 489446-72-2)
- Key Differences: Cyclopentane ring vs. cyclobutyl; similar Boc-amino and carboxylate groups.
- Data : Purity 97%, synthesized via Boc protection strategies .
(1R,3R)-3-Aminocyclohexane-1-carboxylic Acid (PBSQ8154)
- Key Differences : Cyclohexane ring; lacks triazole and Boc groups.
Functional Group Variations
1-[(1R,2R)-2-Hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate
- Key Differences: Hydroxyl group replaces Boc-amino; cyclohexyl instead of cyclobutyl.
- Impact : Hydroxyl group enhances hydrogen-bonding capacity but reduces stability under acidic conditions .
1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Key Differences : Pyrrolidine ring and difluoromethyl substituent.
- Impact : Fluorination improves metabolic stability and lipophilicity, while pyrrolidine introduces a nitrogen heterocycle for enhanced binding .
Physicochemical and Spectroscopic Properties
- Target Compound Analysis : Anticipated IR peaks include C=O stretches (~1750 cm⁻¹) and Boc-related absorptions. ¹H-NMR would show distinct trans-cyclobutyl proton splitting .
Biological Activity
Methyl 1-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate, trans (hereafter referred to as "the compound") is a novel organic compound featuring a triazole ring and a cyclobutyl group. Its unique structure provides significant potential for various biological applications, particularly in medicinal chemistry.
Structural Overview
The compound's molecular formula is with a molecular weight of 296.32 g/mol. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it suitable for diverse synthetic pathways and biological interactions. The triazole moiety is particularly notable for its ability to form hydrogen bonds and coordinate with metal ions, which are crucial in biological systems.
Biological Activity
Preliminary studies indicate that the compound exhibits potential biological activities through mechanisms such as enzyme inhibition and receptor modulation. The triazole ring's capacity to form strong hydrogen bonds contributes to its binding affinity with various biological targets.
Anticancer Potential
Research has shown that triazole-containing compounds can serve as effective anticancer agents. For instance, derivatives of triazoles have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| Triazole 2 | MDA-MB-231 | 0.10–0.23 | Inhibits NF-kB pathway |
| Triazole 3 | HT-29 | 1.5 (normoxic), 0.01 (hypoxic) | Arrests cell cycle and induces apoptosis |
The compound's structural features may enhance its efficacy against cancer by targeting specific pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound's ability to interact with enzymes suggests it could be developed as an inhibitor for specific targets in metabolic pathways. The presence of the triazole ring allows for strong interactions with active sites of enzymes, potentially leading to effective inhibition.
Case Studies
- Triazole Derivatives in Cancer Treatment : A study published in PMC highlighted the effectiveness of triazole derivatives in inhibiting cancer cell migration and proliferation. The derivatives exhibited selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .
- Mechanistic Insights : Another research article explored the mechanism of action for triazole compounds, demonstrating that they can induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
